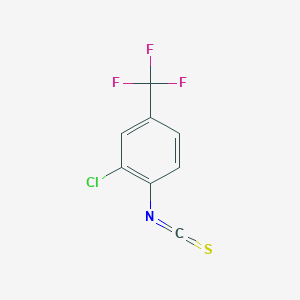

2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds often involves the strategic introduction of functional groups that enable further chemical transformations. For example, the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol was achieved through hydrolytic cleavage of benzothiazole derivatives, followed by condensation and oxidative cyclization processes to produce fluorinated sulfones (Thomas, Gupta, & Gupta, 2003). Such methodologies can be adapted for the synthesis of 2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene by employing appropriate precursors and reaction conditions that facilitate the introduction of the isothiocyanato group.

Molecular Structure Analysis

The molecular structure of fluorinated benzene derivatives is characterized by the presence of strong electron-withdrawing groups, such as trifluoromethyl, which significantly influence the electronic properties of the benzene ring. The X-ray crystallography of similar compounds reveals the impact of substituents on the overall molecular conformation and intermolecular interactions, guiding the design of compounds with desired physical and chemical properties (Lynch & Mcclenaghan, 2003).

Chemical Reactions and Properties

Fluorinated aromatic compounds exhibit unique reactivity patterns due to the electron-withdrawing nature of the fluorine atoms. They participate in various chemical reactions, including lithiation and electrophilic substitution, enabling the functionalization of the benzene ring at specific positions (Schlosser, Porwisiak, & Mongin, 1998). The presence of the isothiocyanato group in 2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene would further contribute to its chemical versatility, allowing for the synthesis of thioureas and related compounds.

Aplicaciones Científicas De Investigación

Allergic and Immunotoxicity Potential

One study evaluated the allergic potential, immunotoxicity, and irritancy of 1-chloro-4-(trifluoromethyl)benzene (parachlorobenzotrifluoride, PCBTF) following dermal exposure in a murine model. The study found that PCBTF has the potential to induce allergic sensitization following dermal exposure and would be classified as a weak sensitizer based on Local Lymph Node Assay (LLNA) results (Franko, Jackson, Meade, & Anderson, 2011).

Antihyperglycemic Agents

Another study involved the synthesis, structure-activity relationship (SAR) studies, and antidiabetic characterization of a compound structurally related to the query compound. It described the potent antihyperglycemic agents in obese, diabetic mice, highlighting the chemical's role in correcting hyperglycemia by selective inhibition of renal tubular glucose reabsorption (Kees, Fitzgerald, Steiner, Mattes, Mihan, Tosi, Mondoro, & McCaleb, 1996).

Direcciones Futuras

While specific future directions for 2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene are not mentioned, related compounds such as trifluoromethylpyridines have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these types of compounds will be discovered in the future .

Propiedades

IUPAC Name |

2-chloro-1-isothiocyanato-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NS/c9-6-3-5(8(10,11)12)1-2-7(6)13-4-14/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNMQMFLAAJBBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)N=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371530 |

Source

|

| Record name | 2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene | |

CAS RN |

175205-38-6 |

Source

|

| Record name | 2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175205-38-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B63835.png)

![Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate](/img/structure/B63839.png)

![(1R,5R)-1-propan-2-yl-4-sulfanylidene-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B63841.png)

![6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B63848.png)

![1H-Imidazo[4,5-b]pyridine](/img/structure/B63865.png)